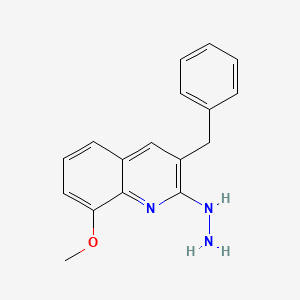

3-Benzyl-2-hydrazinyl-8-methoxyquinoline

Description

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is a quinoline derivative characterized by a benzyl group at position 3, a hydrazinyl group at position 2, and a methoxy substituent at position 8. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, coordination chemistry, and materials science.

Properties

IUPAC Name |

(3-benzyl-8-methoxyquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-21-15-9-5-8-13-11-14(17(20-18)19-16(13)15)10-12-6-3-2-4-7-12/h2-9,11H,10,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUSDOVQFVYMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)NN)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine or hydrazine derivatives under appropriate conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-hydrazinyl-8-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Hydrazinyl/Hydrazide Groups

- (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide () Structure: Hydrazide-linked quinoline with 3,4-dimethoxybenzylidene and 8-quinolyloxy groups. Key Differences: The hydrazide group (-CONHNH₂) differs from the hydrazinyl (-NHNH₂) group in the target compound, altering hydrogen-bonding capacity and metal-binding properties. Applications: Used in metal ion extraction and biological studies due to its hydrazide moiety, which enhances coordination with transition metals .

- 8-Chloro-3-hydrazinyl-2-(2-methylbutan-2-yl)quinoline () Structure: Chloro at position 8, hydrazinyl at position 3, and a bulky 2-methylbutan-2-yl group at position 2. The bulky alkyl group at position 2 may hinder intermolecular interactions .

8-Substituted Quinolines

- 8-Hydroxyquinoline () Structure: Hydroxyl group at position 8. Key Differences: The hydroxyl group enables strong metal chelation (e.g., Fe³⁺, Al³⁺), whereas the 8-methoxy group in the target compound reduces chelation ability but increases lipophilicity. Applications: Widely used in antiseptics, antifungals, and analytical chemistry for metal quantification .

- 8-(Benzyloxy)-2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinoline () Structure: Benzyloxy at position 8 and a benzoimidazolyl group at position 2. The molecular weight (451.52 g/mol) is significantly higher than that of the target compound, likely due to the oxetan-3-yl-methoxy substituent .

Quinoline Derivatives with Heterocyclic Annelation

- 3-Acetyl-4-methylthioquinolin-2(1H)-one () Structure: Acetyl and methylthio groups at positions 3 and 4, respectively. Key Differences: The absence of a hydrazinyl group limits its utility in condensation reactions, but the methylthio group enhances nucleophilic reactivity. Applications: Serves as a precursor for annelated heterocycles (e.g., pyrazoles, thiazoles) via reactions with hydrazine or thiourea .

Data Tables

Table 1: Physical and Structural Properties of Selected Quinoline Derivatives

Research Findings

- Hydrazinyl Group Reactivity : Compounds with hydrazinyl groups (e.g., ) exhibit enhanced condensation reactivity with aldehydes and ketones, making them valuable in synthesizing Schiff bases and heterocycles .

- Steric and Electronic Influences : Bulky substituents (e.g., benzyl in position 3) can hinder intermolecular interactions but enhance selectivity in target binding, as observed in analogues like .

Biological Activity

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique arrangement of functional groups—benzyl, hydrazinyl, and methoxy—contributing to its chemical reactivity and biological activity.

Synthesis Methods : The synthesis typically involves several steps:

- Formation of the Quinoline Core : Utilizing classical methods such as Skraup or Friedländer synthesis.

- Introduction of Functional Groups :

- Methoxy Group : Added via methylation reactions.

- Hydrazinyl Group : Introduced by reacting with hydrazine derivatives.

- Benzyl Group : Added through benzylation reactions using benzyl halides.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 21 | |

| Staphylococcus aureus | 24 | |

| Klebsiella pneumoniae | 25 |

The compound has shown significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.

Antiviral Activity

Research indicates that derivatives of quinoline compounds can exhibit antiviral properties. For instance, modifications in substituents have been linked to enhanced activity against viral infections, including those caused by influenza viruses.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

-

Molecular Targets :

- Enzymes involved in metabolic pathways

- DNA replication machinery

- Cell surface receptors

-

Pathways Affected :

- Apoptosis signaling cascades

- Cell cycle regulation

- Signal transduction pathways

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The compound demonstrated an inhibition zone of 22 mm, indicating potent antibacterial activity compared to standard treatments.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-2-hydrazinyl-8-methoxyquinoline?

- Methodology :

- Step 1 : Condensation of 2-chloro-8-methoxyquinoline-3-carbaldehyde with aryl hydrazines (e.g., phenylhydrazine) in DMF under reflux for 3 hours .

- Step 2 : Isolation via precipitation in water, filtration, and drying.

- Hydrazine Hydrate Reaction : Substituted quinolines can also be synthesized by reacting phthalimidoalkyl intermediates with hydrazine hydrate to yield aminoalkyl derivatives, as demonstrated in analogous quinoline syntheses .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent purity to avoid side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, 2-chloro-8-methoxyquinoline-3-carbaldehyde derivatives have been resolved using this software .

- Spectroscopy : Employ , , and HRMS to confirm functional groups (e.g., hydrazinyl, benzyl, methoxy).

Advanced Research Questions

Q. How can crystallization challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation for poorly diffracting crystals.

- Refinement : Apply SHELXL’s twin refinement tools for twinned crystals. For example, SHELX has been used successfully in refining macromolecular structures with twinned data .

Q. What strategies optimize synthetic yield while minimizing hydrazine-related side reactions?

- Approach :

- Reagent Ratios : Use a 1.8:1 molar excess of hydrazine hydrate to aldehyde intermediates to drive the reaction to completion .

- Temperature Control : Maintain reflux at 110–120°C in DMF to prevent decomposition of hydrazinyl intermediates .

- Side Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess water or byproducts .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Dynamic Effects : Check for tautomerism in the hydrazinyl group using variable-temperature NMR.

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What hypotheses exist about the biological activity of this compound, and how can they be tested?

- Hypothesis : The hydrazinyl group may confer metal-chelating properties, analogous to 8-hydroxyquinoline derivatives used in Alzheimer’s research .

- Testing Framework :

- In Vitro Assays : Screen for acetylcholinesterase inhibition or metal-ion chelation using UV-Vis spectroscopy .

- Structural Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) to establish structure-activity relationships .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or crystallographic parameters?

- Root-Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.